3-Methyldecane

Vue d'ensemble

Description

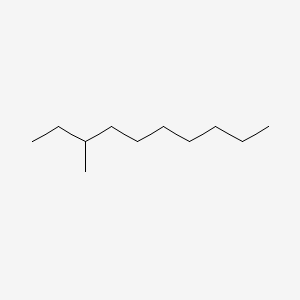

3-Methyldecane: is a branched alkane with the molecular formula C₁₁H₂₄ . It is a hydrocarbon consisting of a decane backbone with a methyl group attached to the third carbon atom. This compound is part of the larger family of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Methyldecane can be synthesized through various organic synthesis methods. One common approach is the alkylation of decane with a methylating agent under controlled conditions. This process typically involves the use of a strong acid catalyst, such as sulfuric acid or aluminum chloride, to facilitate the alkylation reaction.

Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic cracking of petroleum fractions. This process involves breaking down larger hydrocarbon molecules into smaller ones, including branched alkanes like this compound. The resulting mixture is then separated and purified to obtain the desired compound.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Methyldecane undergoes various chemical reactions typical of alkanes, including:

Oxidation: When exposed to oxygen or other oxidizing agents, this compound can undergo combustion to produce carbon dioxide and water.

Substitution: Halogenation reactions, such as chlorination or bromination, can occur in the presence of light or heat, leading to the formation of halogenated derivatives.

Cracking: Under high temperatures and pressures, this compound can undergo thermal or catalytic cracking to produce smaller hydrocarbons.

Common Reagents and Conditions:

Oxidation: Oxygen or other oxidizing agents, typically at high temperatures.

Substitution: Halogens (chlorine, bromine) in the presence of light or heat.

Cracking: High temperatures and pressures, often with a catalyst such as zeolites.

Major Products Formed:

Oxidation: Carbon dioxide and water.

Substitution: Halogenated alkanes (e.g., 3-chlorodecane, 3-bromodecane).

Cracking: Smaller hydrocarbons, including alkanes and alkenes.

Applications De Recherche Scientifique

Analytical Chemistry

3-Methyldecane serves as a reference compound in gas chromatography (GC) and mass spectrometry (MS). Its well-defined structure allows for accurate calibration of these analytical techniques, particularly in the analysis of complex mixtures.

Biological Studies

Research indicates that this compound can be metabolized by certain microorganisms. This property is significant for studies focused on hydrocarbon degradation and bioremediation, where understanding microbial pathways for hydrocarbon metabolism is crucial.

Pharmaceutical Formulations

In medicinal chemistry, this compound has been investigated as a potential solvent or carrier for pharmaceutical compounds. Its non-polar nature enables it to dissolve other non-polar substances, making it useful for formulations requiring controlled evaporation rates.

Petrochemical Industry

The compound is utilized in the formulation of specialty fuels and lubricants due to its stability and performance characteristics. Its presence in fuel blends can enhance combustion efficiency while reducing emissions .

Solvent Use

This compound is employed as a non-polar solvent in various industrial processes, particularly where low volatility and high boiling points are required. This application is essential in paint thinners, coatings, and adhesives .

Fuel Additives

As a component of specialty fuels, this compound contributes to improved fuel performance and reduced environmental impact by optimizing combustion properties .

Environmental Considerations

Research into the environmental impact of hydrocarbons like this compound is ongoing. Emission profiles indicate that while it is less volatile than many lighter hydrocarbons, its use still requires careful management to mitigate potential environmental risks associated with its production and use .

Case Study 1: Hydrocarbon Biodegradation

A study investigated the metabolic pathways of microorganisms capable of degrading hydrocarbons like this compound. The findings revealed specific enzymatic pathways that facilitate the breakdown of branched alkanes, highlighting the compound's relevance in bioremediation strategies.

Case Study 2: Fuel Performance Enhancement

Research conducted on fuel blends containing this compound demonstrated improved combustion efficiency compared to traditional fuels. The study concluded that incorporating branched alkanes could significantly reduce emissions while maintaining energy output .

Mécanisme D'action

As a hydrocarbon, 3-Methyldecane primarily exerts its effects through physical interactions rather than specific biochemical mechanisms. Its non-polar nature allows it to dissolve other non-polar substances, making it useful as a solvent. In biological systems, it can be metabolized by certain microorganisms through enzymatic pathways that break down hydrocarbons.

Comparaison Avec Des Composés Similaires

Decane: A straight-chain alkane with the same molecular formula but without branching.

2-Methyldecane: Another branched alkane with the methyl group attached to the second carbon atom.

4-Methyldecane: A branched alkane with the methyl group attached to the fourth carbon atom.

Uniqueness of 3-Methyldecane: this compound is unique due to the specific position of the methyl group on the third carbon atom. This branching affects its physical properties, such as boiling point and density, compared to its straight-chain and differently branched isomers. The position of the methyl group also influences its reactivity in chemical reactions, making it distinct from other similar compounds.

Activité Biologique

3-Methyldecane, a branched-chain alkane with the molecular formula , is part of a larger family of hydrocarbons known for their various biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, toxicity, and potential applications in various fields.

This compound is a colorless liquid at room temperature, characterized by its branched structure which influences its physical and chemical properties. It is primarily used in industrial applications, including as a solvent and in the formulation of fuels.

Antimicrobial Properties

Research has indicated that alkanes, including this compound, exhibit varying degrees of antimicrobial activity. A study employing a disc diffusion method demonstrated that certain aliphatic hydrocarbons possess the ability to inhibit the growth of specific pathogenic microorganisms. The following table summarizes the antimicrobial effectiveness of this compound compared to other alkanes:

| Compound | Microorganism Tested | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| Escherichia coli | 12 | |

| n-Decane | Staphylococcus aureus | 10 |

| Escherichia coli | 8 | |

| n-Octadecane | Staphylococcus aureus | 9 |

| Escherichia coli | 7 |

The data indicates that this compound shows significant antimicrobial activity, particularly against Staphylococcus aureus, which is crucial in both clinical and food safety contexts .

Toxicity and Safety

The toxicity profile of this compound has been assessed through various studies. According to safety data sheets, it has a low acute toxicity level when compared to other hydrocarbons. The LD50 (lethal dose for 50% of the population) for similar alkanes suggests that while exposure should be minimized, the compound does not pose significant health risks under controlled conditions .

Case Studies

- Antimicrobial Efficacy : A study published in Natural Product Communications evaluated the antimicrobial activity of various hydrocarbons, including this compound. The results confirmed its efficacy against food spoilage microorganisms, highlighting its potential as a natural preservative .

- Toxicity Assessment : Research conducted by Universiti Teknologi MARA utilized a quantitative structure-activity relationship (QSAR) approach to predict the toxicity of alkanes. The study found that structural features significantly influence biological activity and toxicity levels among hydrocarbons, providing insights into how compounds like this compound might behave in biological systems .

Propriétés

IUPAC Name |

3-methyldecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24/c1-4-6-7-8-9-10-11(3)5-2/h11H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJRUZTXRDDMYGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60871213 | |

| Record name | 3-Methyldecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid with a pungent acrid odor; [Chem Service MSDS] | |

| Record name | 3-Methyldecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13613 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13151-34-3 | |

| Record name | Decane, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013151343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyldecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.